molecular formula C11H12N2O2 B011343 2,6-Diethyl-4-nitrobenzonitrile CAS No. 104216-34-4

2,6-Diethyl-4-nitrobenzonitrile

Cat. No. B011343
M. Wt: 204.22 g/mol
InChI Key: ZFACGVALULRIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diethyl-4-nitrobenzonitrile (DENB) is a chemical compound that belongs to the family of nitrobenzonitriles. It is a pale yellow crystalline powder that is used in scientific research for various purposes. DENB is a versatile compound that can be used in the synthesis of other chemicals, and it has been studied for its potential applications in the field of medicinal chemistry.

Mechanism Of Action

The exact mechanism of action of 2,6-Diethyl-4-nitrobenzonitrile is not fully understood. However, studies have suggested that it may exert its antimicrobial and antitumor activities by inhibiting the growth of bacterial and cancer cells. 2,6-Diethyl-4-nitrobenzonitrile may also interact with specific enzymes or receptors in the body, leading to its biological effects.

Biochemical And Physiological Effects

2,6-Diethyl-4-nitrobenzonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. 2,6-Diethyl-4-nitrobenzonitrile has also been found to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. However, the precise biochemical and physiological effects of 2,6-Diethyl-4-nitrobenzonitrile are still under investigation.

Advantages And Limitations For Lab Experiments

2,6-Diethyl-4-nitrobenzonitrile is a versatile compound that has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under standard laboratory conditions and can be stored for extended periods without significant degradation. However, 2,6-Diethyl-4-nitrobenzonitrile also has some limitations. It is highly toxic and requires careful handling to avoid exposure. It is also expensive and may not be readily available in some laboratories.

Future Directions

There are several future directions for research on 2,6-Diethyl-4-nitrobenzonitrile. One potential area of study is the development of new synthetic methods for 2,6-Diethyl-4-nitrobenzonitrile and related compounds. This could lead to the discovery of new chemical entities with potential applications in medicinal chemistry. Another area of research is the elucidation of the precise mechanism of action of 2,6-Diethyl-4-nitrobenzonitrile and its biological effects. This could provide insights into the development of new drugs that target specific enzymes or receptors in the body. Additionally, 2,6-Diethyl-4-nitrobenzonitrile could be studied for its potential applications in other fields, such as materials science and nanotechnology.

Synthesis Methods

2,6-Diethyl-4-nitrobenzonitrile can be synthesized using various methods, including the reaction of 2,6-diethylphenol with nitric acid and sodium hydroxide. The reaction yields 2,6-diethyl-4-nitrophenol, which is then treated with thionyl chloride and potassium cyanide to obtain 2,6-Diethyl-4-nitrobenzonitrile. The synthesis of 2,6-Diethyl-4-nitrobenzonitrile is a complex process that requires careful handling of the reagents and strict adherence to safety protocols.

Scientific Research Applications

2,6-Diethyl-4-nitrobenzonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antimicrobial and antitumor activities, and it has been studied for its potential use as a drug candidate. 2,6-Diethyl-4-nitrobenzonitrile has also been used as a starting material in the synthesis of other chemicals, such as pyrazoles, which have been studied for their potential applications as anti-inflammatory agents.

properties

CAS RN

104216-34-4

Product Name

2,6-Diethyl-4-nitrobenzonitrile

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2,6-diethyl-4-nitrobenzonitrile

InChI

InChI=1S/C11H12N2O2/c1-3-8-5-10(13(14)15)6-9(4-2)11(8)7-12/h5-6H,3-4H2,1-2H3

InChI Key

ZFACGVALULRIQT-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC(=C1C#N)CC)[N+](=O)[O-]

Canonical SMILES

CCC1=CC(=CC(=C1C#N)CC)[N+](=O)[O-]

synonyms

BENZONITRILE, 2,6-DIETHYL-4-NITRO-

Origin of Product

United States

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